
blood group A antigen pentaose type 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blood group A antigen pentaose type 1 is a complex carbohydrate structure that plays a crucial role in the ABO blood group system. It is a glycan composed of five monosaccharide units: N-acetylgalactosamine (GalNAc), fucose (Fuc), galactose (Gal), N-acetylglucosamine (GlcNAc), and another galactose (Gal). The specific structure of this compound is GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal . This compound is significant in immunology and transfusion medicine as it determines the blood group A antigen on the surface of red blood cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of blood group A antigen pentaose type 1 involves multiple steps of glycosylation reactions. The process typically starts with the preparation of the core structure, followed by the sequential addition of monosaccharide units. Each glycosylation step requires specific glycosyl donors and acceptors, along with appropriate catalysts and reaction conditions to ensure high yield and selectivity. Protecting groups are often used to prevent unwanted reactions at other functional groups during the synthesis .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in enzymatic synthesis and biotechnological methods have made it possible to produce this compound on a larger scale. Enzymes such as glycosyltransferases are employed to catalyze the addition of monosaccharides to the growing glycan chain, offering a more efficient and environmentally friendly approach compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Blood group A antigen pentaose type 1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the monosaccharides can be reduced to form alcohols.
Substitution: Functional groups on the monosaccharides can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the carbonyl groups can yield alditols. Substitution reactions can introduce various functional groups, such as amino or thiol groups, onto the glycan structure .
Aplicaciones Científicas De Investigación
Blood group A antigen pentaose type 1 has numerous applications in scientific research, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a key molecule in the study of cell-cell interactions, immune response, and blood group antigenicity.
Medicine: It is crucial in blood transfusion and organ transplantation, as it determines blood group compatibility. It is also used in the development of blood group-specific diagnostic tests and therapeutic agents.
Industry: It is employed in the production of blood group-specific reagents and in the development of glycan-based biomaterials
Mecanismo De Acción
The mechanism of action of blood group A antigen pentaose type 1 involves its interaction with specific antibodies and receptors on the surface of cells. The presence of the A antigen on red blood cells triggers an immune response in individuals with different blood groups, leading to the production of anti-A antibodies. These antibodies can cause agglutination and hemolysis of red blood cells, which is the basis for blood group incompatibility in transfusions and organ transplants .
Comparación Con Compuestos Similares
Blood group A antigen pentaose type 1 is unique due to its specific glycan structure. Similar compounds include other blood group antigens such as:
Blood group B antigen: Composed of Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal.
Blood group O antigen: Lacks the terminal GalNAc or Gal, resulting in the structure Fucα1-2Galβ1-3GlcNAcβ1-3Gal
These compounds differ in their terminal monosaccharide units, which determine their antigenic properties and their role in blood group compatibility .
Actividad Biológica
Blood group antigens, particularly the A antigen, play significant roles in various biological processes, including immune responses, disease susceptibility, and cellular interactions. This article delves into the biological activity of the blood group A antigen pentaose type 1, examining its biosynthesis, structural characteristics, and implications in health and disease.
Overview of Blood Group A Antigen
The blood group A antigen is a carbohydrate structure found on the surface of red blood cells (RBCs) and is synthesized through the action of specific glycosyltransferases. The biosynthesis begins with the H antigen, which serves as a precursor. The enzyme α-1,3-N-acetyl-D-galactosyltransferase adds N-acetyl-D-galactose to the H antigen, resulting in the formation of the A antigen .
Key Enzymes Involved :
- Fucosyltransferase 1 (FUT1) : Catalyzes the addition of fucose to form H antigen.
- N-acetylgalactosaminyltransferase (A transferase) : Responsible for adding N-acetylgalactosamine to create the A antigen.
Structural Characteristics
The blood group A antigen can be classified into different structures based on its glycan composition. The pentaose type 1 structure specifically consists of a chain of five sugar units that contributes to its immunogenic properties.
Structure | Composition | Function |
---|---|---|
Pentaose Type 1 | N-acetylgalactosamine (GalNAc), Galactose (Gal), Fucose (Fuc) | Cell recognition, immune response modulation |
Immune Response
The presence of blood group antigens on RBCs can evoke immune responses. For instance, individuals with blood type A can produce anti-B antibodies, which may lead to hemolytic reactions upon exposure to incompatible blood types . The density and distribution of A antigens on RBCs have been shown to influence these immune responses significantly. Recent studies using flow cytometry revealed that the density of A antigens on native RBCs is higher than previously recognized, indicating a complex interaction with immune cells .
Disease Associations
Research has shown that blood group A individuals may have increased susceptibility to certain diseases. For example, studies indicate a correlation between blood type A and higher risks for conditions such as thrombosis and certain cancers . The loss or downregulation of A antigens in malignant tumors can facilitate metastasis by altering cell adhesion properties and immune evasion mechanisms .
Case Studies
- Thrombosis Risk in Blood Group A :
-
Cancer Development :
- In colorectal cancer patients with blood type O, approximately 10% exhibited expression of A antigens on tumor cells. This phenomenon suggests that tumors may acquire "A-like" antigens that could provoke an immune response in non-A individuals, highlighting the complex interplay between blood group antigens and tumor biology .
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30?,31+,32-,33-,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSSOBJOMCQZRC-HTWCDCFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CC)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.